Methyl 2-amino-2-(4-methylcyclohexyl)acetate
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Overview
Description
Methyl 2-amino-2-(4-methylcyclohexyl)acetate: is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize methyl 2-amino-2-(4-methylcyclohexyl)acetate involves the amination of 4-methylcyclohexanone with methyl glycinate. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Esterification: Another method involves the esterification of 2-amino-2-(4-methylcyclohexyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-2-(4-methylcyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Methyl 2-amino-2-(4-methylcyclohexyl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms.
Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects, making it a candidate for further medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-methylcyclohexyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s structure allows it to participate in various biochemical pathways, modulating cellular functions.
Comparison with Similar Compounds
- Methyl 2-amino-2-(cyclohexyl)acetate
- Methyl 2-amino-2-(4-chlorocyclohexyl)acetate
- Methyl 2-amino-2-(4-hydroxycyclohexyl)acetate
Comparison:
- Methyl 2-amino-2-(4-methylcyclohexyl)acetate is unique due to the presence of a methyl group on the cyclohexane ring, which can influence its chemical reactivity and biological activity.
- Methyl 2-amino-2-(cyclohexyl)acetate lacks the methyl group, resulting in different steric and electronic properties.
- Methyl 2-amino-2-(4-chlorocyclohexyl)acetate contains a chlorine atom, which can enhance its reactivity towards nucleophiles and alter its pharmacological profile.
- Methyl 2-amino-2-(4-hydroxycyclohexyl)acetate has a hydroxyl group, making it more hydrophilic and potentially affecting its solubility and bioavailability.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h7-9H,3-6,11H2,1-2H3 |
InChI Key |
NOEGMFWJFHMZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C(=O)OC)N |
Origin of Product |
United States |
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